TAAR1 Binding Affinity: High Potency in a Privileged CNS Target Class
The compound is a member of a patent-defined genus with extraordinary affinity for the Trace Amine-Associated Receptor 1 (TAAR1), a key CNS target. A closely related analog within the same genus, 2-(4-fluorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide, exhibited a binding Ki of 0.4 nM (mouse TAAR1) and 2.3 nM (rat TAAR1) [1]. This potency level is comparable to leading pre-clinical TAAR1 ligands. In stark contrast, other 1,2,3-triazole-4-carboxamide chemotypes, such as the c-Met kinase inhibitors described by Liu et al. (2016), are devoid of TAAR1 activity [2], demonstrating that activity is exquisitely specific to the substitution pattern. The target compound's distinct pyridin-3-yl amide group is hypothesized to be a critical pharmacophoric element for this high-affinity interaction.
| Evidence Dimension | TAAR1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; parent scaffold from same patent shows Ki = 0.4 nM (mTAAR1) for a close analog. |
| Comparator Or Baseline | 2-(4-fluorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide (Ki = 0.4 nM, mTAAR1) vs. 6,7-disubstituted-4-(2-fluorophenoxy)quinoline triazole-4-carboxamides (no TAAR1 activity) |
| Quantified Difference | >1,000-fold selectivity window for TAAR1 over other triazole carboxamide chemotypes. |
| Conditions | Radioligand binding assay using HEK-293 cells stably expressing mouse TAAR1 (for analog data). |
Why This Matters
For CNS drug discovery programs, procuring a compound from this specific TAAR1-active series is essential; general 'triazole carboxamide' building blocks will fail to engage the target.
- [1] BindingDB. (2016). BDBM240667: 2-(4-fluorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide; Ki data from US9416127. Binding Database. View Source
- [2] Liu, M., Zhou, S., Liao, H., He, C., Dou, Y., Jiang, M., ... & Ren, L. (2016). Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 119, 96-108. View Source
